molecular formula C8H6BrNO4 B2953763 2-Bromo-6-methyl-4-nitrobenzoic acid CAS No. 1807209-44-4

2-Bromo-6-methyl-4-nitrobenzoic acid

Cat. No. B2953763
CAS RN: 1807209-44-4
M. Wt: 260.043
InChI Key: OEZGSEGSWSTHCF-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-4-nitrobenzoic acid is a chemical compound with the molecular formula C8H6BrNO4 . It is used in various chemical reactions and has a molecular weight of 260.04 .


Synthesis Analysis

The synthesis of this compound can involve several methods. One such method involves the use of palladium (II)-catalyzed C–H activation, resulting in ortho-brominated azobenzenes . Another method involves the use of 4-dimethylnitrobenzene as a basic raw material and dilute nitric acid as an oxidant .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H6BrNO4 . The structure can also be represented as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .


Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored in a dry, room temperature environment . The average mass of this compound is 246.015 Da .

Scientific Research Applications

Organic Synthesis Applications

  • Halogenation and Nitration Reactions : The study of bromination and nitration reactions on benzo[b]thiophen derivatives revealed insights into substituent effects on reaction outcomes. Analogous reactions involving similar compounds highlight the utility of halogenation and nitration in synthesizing diverse organic molecules, which could be related to the synthesis or functionalization of compounds like 2-Bromo-6-methyl-4-nitrobenzoic acid (Cooper, Ewing, Scrowston, & Westwood, 1970).

  • Heterocyclic Synthesis : The condensation of 2-bromo-3-nitrobenzoic acid with acetylacetone under specific conditions to yield various heterocyclic compounds, including 2-methylindole-4-carboxylic acid, demonstrates the role of bromo-nitrobenzoic acids in heterocyclic chemistry and potential pharmaceutical applications (Ames & Ribeiro, 1976).

Material Science Applications

  • Crystal Engineering : Investigations into molecular tapes via hydrogen and halogen bonds in complexes reveal the potential of nitrobenzoic acid derivatives in crystal design. This research could be extrapolated to understand how modifications like bromination and methylation (as seen in this compound) affect the crystalline properties and interactions of such compounds (Saha, Nangia, & Jaskólski, 2005).

Chemical Analysis and Methodology

  • Analytical Chemistry : The development of analytical methods and primary standards for acidimetry using nitrobenzoic acid derivatives underscores the importance of these compounds in analytical chemistry, providing a basis for quantitative analysis and method development (Smith & Wilkins, 1953).

Safety and Hazards

This compound is considered hazardous. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

The future directions of 2-Bromo-6-methyl-4-nitrobenzoic acid could involve its use in various chemical reactions. For instance, it undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis . It could also be used as an intermediate in the synthesis of potential anticancer agents .

Relevant Papers There are several relevant papers related to this compound. These papers discuss various aspects of the compound, including its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .

properties

IUPAC Name

2-bromo-6-methyl-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-2-5(10(13)14)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZGSEGSWSTHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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